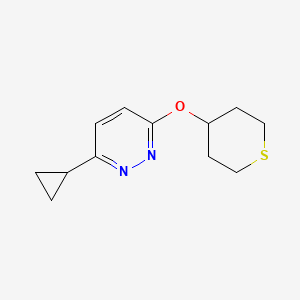

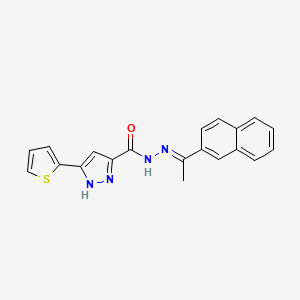

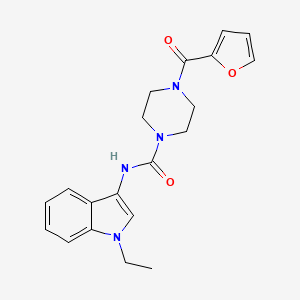

(E)-N'-(1-(naphthalen-2-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , (E)-N'-(1-(naphthalen-2-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide, is a derivative of the carbohydrazide family, which is known for its potential biological activities. While the specific compound has not been directly studied in the provided papers, related compounds have been synthesized and evaluated for their biological activities, such as antidiabetic and anticonvulsant effects. These compounds typically feature a core pyrazole ring substituted with various aromatic groups, which contribute to their activity profile.

Synthesis Analysis

The synthesis of related carbohydrazide compounds involves the formation of a hydrazone linkage between a hydrazide and an aldehyde or ketone, resulting in the (E)-configuration of the azomethine (N=CH) bond. This is confirmed by spectroscopic techniques and, in some cases, single crystal X-ray analysis . The synthesis typically yields good to excellent product and is confirmed using spectral data and elemental analysis .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of aromatic rings, such as naphthalene and phenyl groups, which are crucial for the biological activity. The crystal structure of a related compound shows that it crystallizes in the monoclinic space group with specific cell parameters . Density Functional Theory (DFT) calculations, including geometry optimization and electronic structure analysis, are used to confirm the molecular structure and to understand the electronic properties that are essential for activity .

Chemical Reactions Analysis

The chemical reactivity of carbohydrazides is largely influenced by the azomethine bond and the aromatic substituents. These compounds can potentially undergo further chemical reactions, such as reduction or nucleophilic attack, depending on the reaction conditions and the presence of reactive functional groups. The electronic properties, as determined by quantum chemical studies, are key modulators of the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbohydrazides are influenced by their molecular structure. The presence of aromatic systems and heteroatoms like nitrogen and sulfur can affect properties such as solubility, melting point, and stability. Quantum chemical studies provide insights into the electronic properties, which are linked to the observed biological activities. The pharmacokinetic properties of these compounds are predicted computationally, and they are found to comply with Lipinski's rule of 5, indicating good drug-like properties .

Scientific Research Applications

Synthesis and Protective Activities Against DNA Damage

The synthesis of new compounds with naphthalen and thiophen moieties has shown significant protective activities against DNA damage induced by the bleomycin-iron complex. The formation of imidazo[2,1-b][1,3,4]thiadiazoles and substituted pyrazoles through reactions involving naphthaloxyacetic acid and thiosemicarbazide demonstrated notable protection against DNA damage, highlighting their potential in reducing chromogen formation between damaged DNA and thiobarbituric acid (Abdel-Wahab, El-Ahl, & Badria, 2009).

Anticancer Activity

Various synthesized compounds incorporating naphthalen and thiophen groups have been evaluated for their anticancer properties. Specifically, the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with different nucleophiles, including hydrazine hydrate and hydroxylamine hydrochloride, led to the creation of hydroxy pyrazole and hydroxy oxazole derivatives, some of which exhibited promising anticancer activities (Gouhar & Raafat, 2015).

Antimicrobial and Antiproliferative Activities

A study on thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety demonstrated significant biological properties, including antimicrobial and antiproliferative activities. The investigation into these derivatives, synthesized through reactions involving dihydro-1H-pyrazoles and substituted phenacyl bromide, showed that certain compounds, particularly those with the pyrazole derivative, exhibited enhanced antimicrobial and anti-proliferative effects against specific cancer cell lines, suggesting their potential in therapeutic applications (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Multianalyte Detection in Cancer Cells

The development of a new fluorescent sensor based on a pyrazole carbohydrazide structure for detecting Zn2+ and Mg2+ in human gastric adenocarcinoma cells illustrates the application of such compounds in biologically relevant sensing mechanisms. This sensor displayed significant selectivity and sensitivity towards these ions, showcasing the utility of naphthalene and pyrazole-based compounds in cellular studies and potential diagnostic applications (Dhara et al., 2016).

properties

IUPAC Name |

N-[(E)-1-naphthalen-2-ylethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4OS/c1-13(15-9-8-14-5-2-3-6-16(14)11-15)21-24-20(25)18-12-17(22-23-18)19-7-4-10-26-19/h2-12H,1H3,(H,22,23)(H,24,25)/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTBHIFETZLZNL-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=CS2)/C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

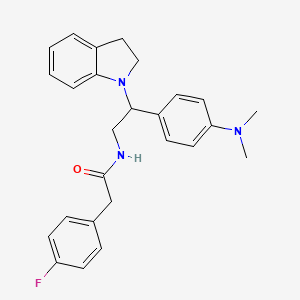

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2522048.png)

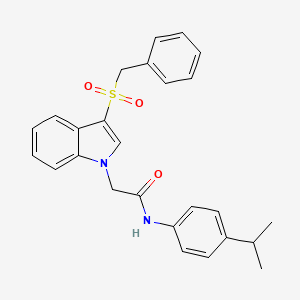

![1-(4-ethoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2522052.png)

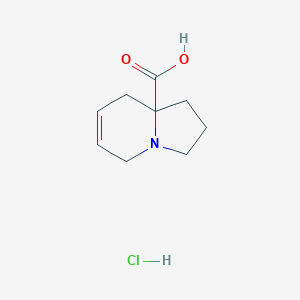

![8-chloro-2-(4-ethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2522061.png)